Hexane-1,6-diamine;oxalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

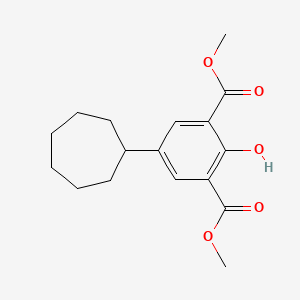

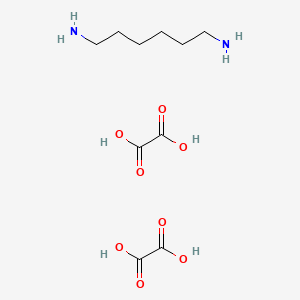

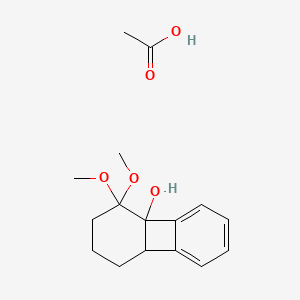

Hexane-1,6-diamine, also known as hexamethylenediamine, is an organic compound with the formula H₂N(CH₂)₆NH₂. It consists of a hexamethylene hydrocarbon chain terminated with amine functional groups. This compound is a colorless solid with a strong amine odor and is primarily used in the production of polymers, such as nylon 66 . Oxalic acid, on the other hand, is a dicarboxylic acid with the formula (COOH)₂. It is a colorless crystalline solid that is soluble in water and is commonly used as a cleaning agent and in various chemical synthesis processes .

Métodos De Preparación

Hexane-1,6-diamine: Hexane-1,6-diamine is typically produced by the hydrogenation of adiponitrile. The reaction involves the following steps:

- Adiponitrile is hydrogenated in the presence of a catalyst, such as cobalt or iron, and ammonia.

- The reaction is conducted on molten adiponitrile diluted with ammonia, resulting in hexane-1,6-diamine .

An alternative method uses Raney nickel as the catalyst and adiponitrile diluted with hexane-1,6-diamine itself as the solvent. This process operates without ammonia and at lower pressure and temperature .

Oxalic Acid: Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid. Industrially, it is produced by the oxidation of carbohydrates with nitric acid in the presence of vanadium pentoxide as a catalyst .

Análisis De Reacciones Químicas

Hexane-1,6-diamine: Hexane-1,6-diamine undergoes various chemical reactions, including:

Condensation Reactions: It reacts with dicarboxylic acids, such as adipic acid, to form polyamides like nylon 66.

Phosgenation: It reacts with phosgene to produce hexamethylene diisocyanate, which is used in the production of polyurethane.

Cross-linking: It serves as a cross-linking agent in epoxy resins.

Oxalic Acid: Oxalic acid undergoes several types of reactions, including:

Reduction: It can be reduced to glycolic acid using reducing agents like zinc and hydrochloric acid.

Decomposition: When heated, oxalic acid decomposes into carbon dioxide and formic acid.

Complexation: It forms complexes with metal ions, which are used in various applications, including metal cleaning and extraction.

Aplicaciones Científicas De Investigación

Hexane-1,6-diamine: Hexane-1,6-diamine is primarily used in the production of polymers. Its applications include:

Nylon 66 Production: It is a key monomer in the production of nylon 66, which is used in textiles, plastics, and automotive parts.

Polyurethane Production: It is used to produce hexamethylene diisocyanate, a monomer for polyurethane.

Epoxy Resins: It acts as a cross-linking agent in epoxy resins, enhancing their mechanical properties.

Oxalic Acid: Oxalic acid has various applications in scientific research, including:

Cleaning Agent: It is used as a cleaning agent for removing rust and stains.

Chemical Synthesis: It is used as a reagent in the synthesis of various organic compounds.

Metal Complexation: It forms complexes with metal ions, which are used in metal extraction and purification processes.

Mecanismo De Acción

Hexane-1,6-diamine: Hexane-1,6-diamine exerts its effects primarily through its amine functional groups. These groups participate in condensation reactions with carboxylic acids to form amide bonds, leading to the formation of polymers like nylon 66 . The amine groups also react with isocyanates to form urethane linkages in polyurethanes .

Oxalic Acid: Oxalic acid acts as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in metal cleaning and extraction processes . Additionally, oxalic acid can undergo redox reactions, serving as a reducing agent in various chemical reactions .

Comparación Con Compuestos Similares

Hexane-1,6-diamine: Similar compounds include:

Pentylamine: A shorter-chain amine with similar reactivity but different physical properties.

Cadaverine: A diamine with a similar structure but different applications.

Methylhexanamine: A structurally related amine with different uses.

Oxalic Acid: Similar compounds include:

Propiedades

Número CAS |

93787-01-0 |

|---|---|

Fórmula molecular |

C10H20N2O8 |

Peso molecular |

296.27 g/mol |

Nombre IUPAC |

hexane-1,6-diamine;oxalic acid |

InChI |

InChI=1S/C6H16N2.2C2H2O4/c7-5-3-1-2-4-6-8;2*3-1(4)2(5)6/h1-8H2;2*(H,3,4)(H,5,6) |

Clave InChI |

MFNZPARXWHPQOQ-UHFFFAOYSA-N |

SMILES canónico |

C(CCCN)CCN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Heptylundecyl)oxy]propane-1,2-diol](/img/structure/B14372419.png)

![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)

![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)

![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)

![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)

![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)